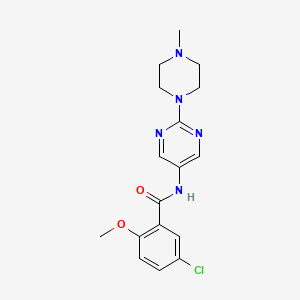

5-氯-2-甲氧基-N-(2-(4-甲基哌嗪-1-基)嘧啶-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is also known as 2-((5-Chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzenesulfonamide . It has a molecular weight of 518.04 .

Molecular Structure Analysis

The crystal structure of a similar compound bound to the Jak3 kinase domain has been determined . This provides valuable information about the potential binding mode of “5-chloro-2-methoxy-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide”.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学研究应用

新型化合物的合成

- Abu‐Hashem 等人 (2020) 合成了具有作为环氧化酶抑制剂和镇痛和抗炎剂的潜力的新型杂环化合物 (Abu‐Hashem、Al-Hussain 和 Zaki,2020)。

分析方法

- Ye 等人 (2012) 开发了一种非水毛细管电泳分离方法,用于伊马替尼甲磺酸盐和相关物质,为质量控制提供了一种有效的方法 (Ye、Huang、Li、Xiang 和 Xu,2012)。

神经阻滞活性

- Iwanami 等人 (1981) 报道了 N,N-二取代乙二胺的苯甲酰胺的合成,展示了其在治疗精神病方面显着的神经阻滞潜力 (Iwanami、Takashima、Hirata、Hasegawa 和 Usuda,1981)。

用于疾病诊断的造影剂

- Wang 等人 (2017) 和 (2018) 分别合成了特定化合物作为帕金森病和神经炎症中成像酶的潜在 PET 剂 (Wang、Gao、Xu 和 Zheng,2017); (Xiaohong Wang 等人,2018)。

其他应用

- Majumdar 等人 (1998) 专注于合成吡咯并[3,2-d]嘧啶衍生物,展示了它们在化学合成中的多功能性 (Majumdar、Das 和 Jana,1998)。

- Hebishy 等人 (2020) 合成了具有显着抗禽流感病毒活性的苯甲酰胺基 5-氨基吡唑 (Hebishy、Salama 和 Elgemeie,2020)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors .

作用机制

Target of Action

The primary target of this compound is the Janus kinases (JAKs) . JAKs are a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway .

Mode of Action

The compound interacts with its target, the JAKs, by binding to the kinase domain of these proteins . This interaction can lead to the inhibition of the JAK-STAT signaling pathway .

Biochemical Pathways

The JAK-STAT signaling pathway is the principal signaling mechanism for a wide array of cytokines and growth factors . When this pathway is inhibited, it can lead to the modulation of immune responses and inflammation .

Pharmacokinetics

It’s worth noting that the compound’s water solubility is 114g/L at 25℃ , which may influence its bioavailability.

Result of Action

The inhibition of the JAK-STAT signaling pathway by this compound can result in the modulation of immune responses and inflammation . This can have various effects at the molecular and cellular levels, depending on the specific context within the body.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its water solubility suggests that it might be more effective in aqueous environments within the body .

属性

IUPAC Name |

5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O2/c1-22-5-7-23(8-6-22)17-19-10-13(11-20-17)21-16(24)14-9-12(18)3-4-15(14)25-2/h3-4,9-11H,5-8H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGXAJCGOMZYCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2816816.png)

![1-(2-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2816817.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2816825.png)

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![(1R,5S)-3-methylene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2816836.png)

![4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2816837.png)

![3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2816838.png)